5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a fluorophenyl group to a quinolinol moiety. Azo compounds are known for their vibrant colors and are widely used in dyeing processes. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol typically involves an azo coupling reaction. This process starts with the diazotization of 4-fluoroaniline to form the corresponding diazonium salt. The diazonium salt is then coupled with 8-hydroxyquinoline under basic conditions to yield the desired azo compound . The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a basic medium to facilitate the coupling reaction.
Analyse Chemischer Reaktionen
5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It is used in the dyeing industry due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol involves its interaction with molecular targets through its diazenyl and hydroxyl groups. The compound can chelate metal ions, which is crucial in its role as a ligand in coordination chemistry. In biological systems, it can intercalate with DNA, disrupting cellular processes and exhibiting antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol include:
5-[(4-Fluorophenyl)diazenyl]-2-hydroxybenzaldehyde: Another azo compound with similar structural features but different functional groups.
5-[(4-Phenyldiazenyl)phenyl]diazenylquinolin-8-ol: A compound with a similar quinoline core but different substituents.
Indole derivatives: These compounds share some biological activities with this compound, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a quinolinol moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3588-82-7 |
---|---|
Molekularformel |
C15H10FN3O |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
5-[(4-fluorophenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H10FN3O/c16-10-3-5-11(6-4-10)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H |
InChI-Schlüssel |
OAYPFODTEYANHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.